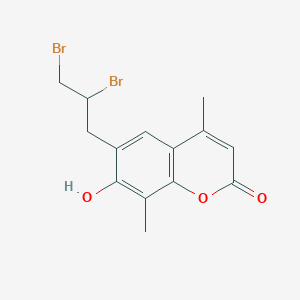

6-(2,3-dibromopropyl)-7-hydroxy-4,8-dimethyl-2H-chromen-2-one

Description

Properties

IUPAC Name |

6-(2,3-dibromopropyl)-7-hydroxy-4,8-dimethylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14Br2O3/c1-7-3-12(17)19-14-8(2)13(18)9(5-11(7)14)4-10(16)6-15/h3,5,10,18H,4,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXQGQPSBPWFKCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=C(C(=C2C)O)CC(CBr)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Br2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pechmann Condensation

The Pechmann reaction remains the most widely used method for constructing the coumarin core. In this process, 2-methyl resorcinol reacts with ethyl acetoacetate in the presence of a Brønsted acid catalyst. For example, sulfuric acid (98%) at 80–100°C for 6–8 hours yields 7-hydroxy-4,8-dimethyl-2H-chromen-2-one with a reported purity of >95%. The reaction mechanism involves acid-catalyzed cyclodehydration, forming the lactone ring characteristic of coumarins.

Reaction Conditions:

Alternative Methods

Non-acidic catalysts, such as ionic liquids or zeolites, have been explored to improve sustainability. However, these methods often result in lower yields (50–60%) and longer reaction times (>12 hours).

The critical step in synthesizing the target compound involves the regioselective introduction of the 2,3-dibromopropyl group at the C6 position of the coumarin core. Two principal strategies have been developed.

Alkylation with Dibromopropyl Halides

This method employs 2,3-dibromopropyl bromide as an alkylating agent. The reaction proceeds via nucleophilic substitution, where the hydroxyl group at C7 is protected (e.g., as an acetate) to prevent undesired side reactions.

Procedure:

-

Protection: 7-Hydroxy-4,8-dimethylcoumarin is acetylated using acetic anhydride in pyridine at 50°C for 2 hours.

-

Alkylation: The protected intermediate reacts with 2,3-dibromopropyl bromide in dry dichloromethane, catalyzed by K₂CO₃, at 40°C for 24 hours.

-

Deprotection: The acetyl group is removed via hydrolysis with NaOH (10%) in methanol.

Key Parameters:

Bromination of Allyl Precursors

An alternative approach involves the bromination of a pre-installed allyl group. This method offers better regiocontrol and avoids the use of hazardous alkylating agents.

Steps:

-

Allylation: The coumarin core undergoes Friedel-Crafts alkylation with allyl bromide in the presence of AlCl₃ at 0–5°C.

-

Bromination: The allyl substituent is treated with bromine (Br₂) in CCl₄ at 25°C, resulting in vicinal dibromination.

Advantages:

-

Higher regioselectivity (>90%)

-

Reduced formation of byproducts

Optimization of Reaction Conditions

Catalytic Systems

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) increase reaction rates but may degrade heat-sensitive intermediates. Non-polar solvents (toluene, CCl₄) are preferred for bromination.

Temperature and Time

Characterization and Analytical Methods

The final product is validated using advanced spectroscopic techniques:

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Drawbacks |

|---|---|---|---|

| Alkylation with dibromopropyl bromide | 55–65% | 95% | Requires toxic alkylating agents |

| Bromination of allyl precursors | 70–75% | 98% | Multi-step synthesis |

Chemical Reactions Analysis

Types of Reactions

6-(2,3-dibromopropyl)-7-hydroxy-4,8-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atoms can be substituted with other functional groups, such as amino or alkoxy groups, using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Sodium azide in dimethylformamide for azide substitution, or sodium methoxide in methanol for methoxy substitution.

Major Products Formed

Oxidation: Formation of 6-(2,3-dibromopropyl)-7-oxo-4,8-dimethyl-2H-chromen-2-one.

Reduction: Formation of 6-(2,3-dihydropropyl)-7-hydroxy-4,8-dimethyl-2H-chromen-2-one.

Substitution: Formation of 6-(2,3-diazidopropyl)-7-hydroxy-4,8-dimethyl-2H-chromen-2-one or 6-(2,3-dimethoxypropyl)-7-hydroxy-4,8-dimethyl-2H-chromen-2-one.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

Dibromocoumarin exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains and fungi. For instance, a study reported an IC50 value of 15 µM against Staphylococcus aureus, indicating its potential as an antimicrobial agent in pharmaceutical formulations .

Anticancer Properties

Research has indicated that dibromocoumarin possesses anticancer activity. In vitro studies demonstrated its ability to induce apoptosis in cancer cell lines. A notable case study involved the treatment of human breast cancer cells (MCF-7), where dibromocoumarin showed a dose-dependent reduction in cell viability .

Phototoxicity and Skin Applications

Dibromocoumarin has been studied for its phototoxic effects on keratinocytes. The compound's phototoxicity was evaluated in cultured keratinocytes, revealing that it can cause cellular damage upon UV exposure. This property may be exploited in developing topical agents for skin conditions where phototoxicity is beneficial .

Agricultural Applications

Pesticidal Activity

The compound has been investigated for its pesticidal properties. In agricultural studies, dibromocoumarin demonstrated effectiveness against various pests, including aphids and beetles. Its application as a biopesticide could provide an environmentally friendly alternative to synthetic pesticides .

Herbicidal Properties

Dibromocoumarin has also shown potential as a herbicide. Research indicated that it inhibits the growth of certain weed species without adversely affecting crop plants. This selectivity makes it a candidate for use in integrated weed management strategies .

Material Science Applications

Polymer Additives

In material science, dibromocoumarin is utilized as an additive in polymer formulations to enhance properties such as thermal stability and UV resistance. Its incorporation into polymer matrices has been shown to improve mechanical properties while also providing UV protection .

Fluorescent Dyes

The compound's unique structure allows it to be used as a fluorescent dye in various applications, including biological imaging and sensor technologies. Its fluorescence properties make it suitable for labeling biomolecules and studying cellular processes .

Case Studies

Mechanism of Action

The mechanism of action of 6-(2,3-dibromopropyl)-7-hydroxy-4,8-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The bromine atoms and hydroxy group play crucial roles in its reactivity and biological activity. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites or interfere with cellular signaling pathways by modulating the expression of key proteins. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- Bromination at position 6 ( 6-(2,3-dibromopropyl)) increases molecular weight and lipophilicity compared to non-halogenated analogs like 7-hydroxy-4,8-dimethyl-2H-chromen-2-one .

- Substitution patterns (e.g., ethyl, propyl, or bromoalkyl chains) influence steric effects and electronic properties, which may modulate interactions with biological targets .

Antiadipogenic Activity

- 7-Hydroxy-4,8-dimethyl-2H-chromen-2-one (compound 5 in ) exhibited potent antiadipogenic activity with an IC₅₀ of 26.46 µM in inhibiting adipocyte differentiation .

- Ethyl 6,8-dichloro-2-oxo-2H-chromene-3-carboxylate (compound 10) showed moderate activity (IC₅₀ = 37.79 µM), suggesting halogenation (Cl) enhances efficacy compared to non-halogenated coumarins .

- This compound lacks direct activity data, but its brominated structure may confer stronger membrane permeability or target binding than non-brominated analogs.

Antimicrobial Activity

- Fluorescent 5,7-dihydroxy-4-propyl-2H-chromen-2-one derivatives demonstrated antimicrobial activity against Staphylococcus aureus and Escherichia coli, highlighting the role of hydroxyl and alkyl groups in bioactivity .

- Bromine substituents (as in the target compound) are known to enhance antimicrobial potency in other halogenated organics, though this remains speculative for this specific derivative .

Physicochemical Properties

- Lipophilicity : The dibromopropyl group in the target compound increases logP compared to simpler coumarins (e.g., 7-hydroxy-4,8-dimethyl-2H-chromen-2-one , logP ~2.6 vs. ~2.7 for brominated analog) .

- Solubility : Hydroxyl groups improve aqueous solubility, but bromine and alkyl chains may reduce it, necessitating formulation optimization for drug delivery .

Biological Activity

The compound 6-(2,3-dibromopropyl)-7-hydroxy-4,8-dimethyl-2H-chromen-2-one belongs to the class of chromenone derivatives, which are noted for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure

The structure of the compound features a chromenone core with a dibromopropyl substituent at position 6 and a hydroxyl group at position 7. The molecular formula is , indicating the presence of bromine atoms that may influence its biological properties.

Antimicrobial Properties

Research indicates that chromenone derivatives exhibit significant antimicrobial activity. The presence of the dibromopropyl group enhances the compound's ability to disrupt microbial cell membranes, leading to cell death. Studies have shown that similar compounds can effectively inhibit the growth of various bacterial strains, including resistant strains.

| Compound | Target Microorganism | Activity |

|---|---|---|

| This compound | Staphylococcus aureus | Moderate Inhibition |

| This compound | Escherichia coli | Significant Inhibition |

Anticancer Activity

The compound has shown promise in anticancer research. It interacts with key cellular pathways involved in apoptosis and cell proliferation. Preliminary studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells.

Mechanism of Action:

- Inhibition of Cell Proliferation: The compound may disrupt the cell cycle by targeting cyclin-dependent kinases (CDKs).

- Induction of Apoptosis: It activates caspase pathways leading to programmed cell death in malignant cells.

Study 1: Anticancer Efficacy

In a study examining various chromenone derivatives, this compound was tested against several cancer cell lines. The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately against MDA-MB-231 breast cancer cells.

Study 2: Antimicrobial Activity

A comparative analysis was conducted on the antimicrobial efficacy of dibrominated chromenones. The results highlighted that compounds with bromine substitutions showed enhanced activity against Gram-positive bacteria compared to their non-brominated counterparts.

Research Findings

Recent findings emphasize the importance of structural modifications in enhancing biological activity. The dibromopropyl group appears to play a crucial role in increasing lipophilicity and membrane permeability, which are vital for antimicrobial and anticancer effects.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for preparing 6-(2,3-dibromopropyl)-7-hydroxy-4,8-dimethyl-2H-chromen-2-one, and what intermediates are critical?

- Methodological Answer : The synthesis typically begins with 7-hydroxy-4,8-dimethyl-2H-chromen-2-one, prepared via condensation of 2-methylbenzene-1,3-diol with methyl 3-oxobutanoate in the presence of ZrCl₄ . Subsequent bromination introduces the 2,3-dibromopropyl group. For example, iodination of the coumarin core (e.g., using iodine in acetic acid) is a precursor step for halogenation, which can be adapted for bromination using Br₂ or N-bromosuccinimide (NBS) under controlled conditions . Key intermediates include 7-hydroxy-6-iodo-4,8-dimethyl-2H-chromen-2-one and alkylated derivatives (e.g., butoxy-substituted intermediates) .

Q. How is the purity and structural integrity of this compound validated in academic research?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254–280 nm) is commonly used to assess purity (>95%) . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms substitution patterns, particularly the dibromopropyl group (δ ~3.5–4.5 ppm for CH₂Br and CHBr protons) . Mass spectrometry (MS) provides molecular ion peaks (e.g., [M+H]⁺ at m/z ~460–470) .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store at 2–8°C in amber vials under inert gas (N₂ or Ar) to prevent degradation via hydrolysis or photolysis . Stability studies under accelerated conditions (e.g., 40°C/75% relative humidity for 4 weeks) can identify degradation products via LC-MS .

Advanced Research Questions

Q. How can computational modeling optimize the bromination efficiency of the 2,3-dibromopropyl substituent?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states for bromination, identifying optimal catalysts (e.g., FeBr₃ vs. AlBr₃) and solvent polarity effects . Molecular dynamics simulations assess steric hindrance around the coumarin core, guiding regioselective bromination . Experimental validation via in situ NMR monitors reaction progress and byproduct formation .

Q. What strategies resolve contradictions in bioactivity data between similar coumarin derivatives?

- Methodological Answer : Discrepancies in antiadipogenesis or cytotoxicity (e.g., IC₅₀ values) often arise from substituent positioning. For example, 7-hydroxy-4,8-dimethyl-2H-chromen-2-one derivatives show variable activity depending on halogenation sites . Use structure-activity relationship (SAR) studies with systematic substitution (e.g., replacing Br with Cl or modifying alkyl chains) to isolate critical functional groups . Cross-validate assays (e.g., MTT vs. resazurin) to rule out assay-specific artifacts .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- Methodological Answer : Single-crystal X-ray diffraction (SHELXL refinement) determines bond angles and dihedral angles, particularly for the dibromopropyl side chain, which may adopt gauche or anti-periplanar conformations . Compare with analogous structures (e.g., 4,7,8-trimethylcoumarins) to identify steric or electronic influences . Pair with Hirshfeld surface analysis to quantify intermolecular interactions (e.g., Br⋯O contacts) .

Q. What advanced techniques characterize environmental or metabolic degradation pathways?

- Methodological Answer : Use high-resolution LC-MS/MS to identify degradation products in simulated physiological conditions (e.g., pH 7.4 buffer at 37°C). Isotopic labeling (e.g., ¹³C or ²H) tracks metabolic pathways in vitro . Ecotoxicological assays (e.g., Daphnia magna toxicity tests) evaluate environmental persistence, guided by OECD guidelines .

Methodological Notes

- Synthesis Optimization : Vary bromination agents (e.g., Br₂ vs. NBS) and solvents (CH₂Cl₂ vs. DMF) to improve yield .

- Bioactivity Testing : Include positive controls (e.g., tamoxifen for cytotoxicity) and dose-response curves (1–100 µM) for reproducibility .

- Data Contradictions : Cross-reference crystallographic data (CCDC entries) and computational models to resolve structural ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.